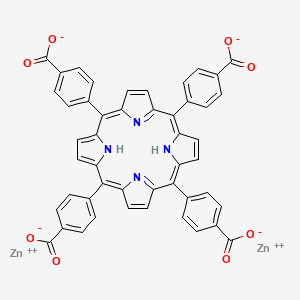![molecular formula C38H62O2 B12296962 9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
9-cis-Retinyl Oleate-[d17]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-RetinylOleate-d17 is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is characterized by the presence of a deuterium-labeled oleate ester, which makes it useful in various scientific research applications. The compound is known for its role in retinoic acid signaling pathways, which are crucial for cell differentiation, proliferation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-RetinylOleate-d17 typically involves the esterification of 9-cis-retinoic acid with deuterium-labeled oleic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 9-cis-RetinylOleate-d17 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
9-cis-RetinylOleate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-cis-retinoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include 9-cis-retinoic acid, 9-cis-retinol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
9-cis-RetinylOleate-d17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and deuterium labeling techniques.
Biology: Investigated for its role in retinoic acid signaling pathways, which are crucial for cell differentiation and development.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 9-cis-RetinylOleate-d17 involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound’s deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
All-trans-RetinylOleate: Another ester of retinoic acid with similar biological activities but different isomeric form.
13-cis-RetinylOleate: Similar in structure but with a different configuration, leading to distinct biological effects.
9-cis-Retinoic Acid: The parent compound without the oleate ester, used extensively in research and therapy
Uniqueness
9-cis-RetinylOleate-d17 is unique due to its deuterium labeling, which provides advantages in tracing metabolic pathways and studying the compound’s stability and interactions. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C38H62O2 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14+,25-22+,29-28+,33-24+,34-30+ |
InChI Key |
FXKDHZXYYBPLHI-BJZMZYDVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


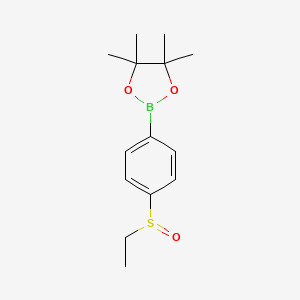
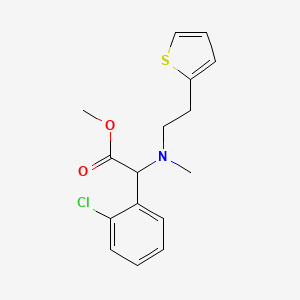
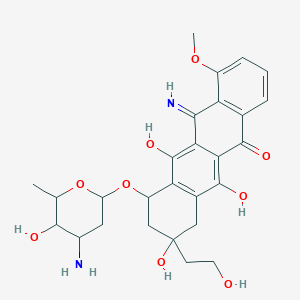
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)
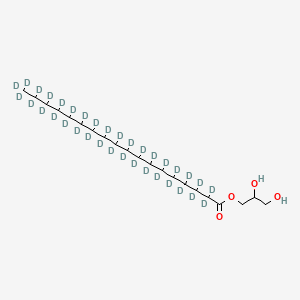
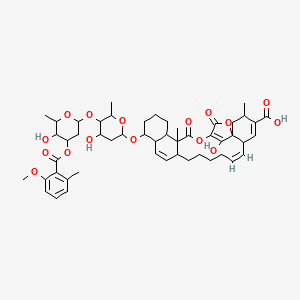
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
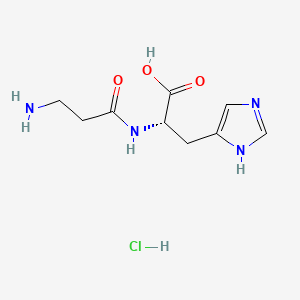
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
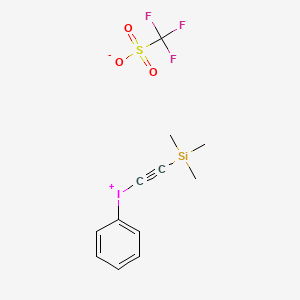
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
